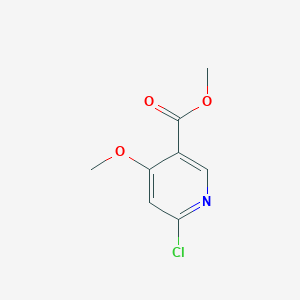

Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Vue d'ensemble

Description

Methyl 6-chloro-4-methoxypyridine-3-carboxylate is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-4-methoxypyridine-3-carboxylate typically involves the chlorination of 4-methoxypyridine-3-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) in the presence of a catalyst such as sulfuric acid (H2SO4) for esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Methyl 6-chloro-4-methoxypyridine-3-carboxylate serves as a key intermediate in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological systems effectively, making it useful in drug development.

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of derivatives that target specific receptors in the body:

- Dopamine Receptor Agonists : Research indicates that derivatives of this compound exhibit activity at dopamine D2 and D3 receptors, which are implicated in several neurological disorders such as schizophrenia and Parkinson's disease .

Antiemetic Agents

The compound has been studied for its potential as an antiemetic agent, particularly through its influence on serotonin receptors. Its derivatives have shown promise in managing nausea and vomiting associated with chemotherapy .

Agrochemical Applications

In addition to its medicinal uses, this compound has applications in agriculture, particularly as a precursor for herbicides and pesticides.

Herbicide Development

The compound is involved in the synthesis of herbicides that target specific plant enzymes, providing effective weed control while minimizing damage to crops. Its derivatives have shown selective toxicity towards certain weed species, making them valuable for integrated pest management strategies .

Data Tables and Case Studies

To provide a clearer understanding of the applications and effectiveness of this compound, the following tables summarize key findings from relevant studies.

Summary of Synthesis and Yield Data

Mécanisme D'action

The mechanism of action of methyl 6-chloro-4-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include nucleophilic attack on the pyridine ring, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar in structure but differs in the position of the chlorine and methoxy groups.

Methyl 6-chloropyridine-2-carboxylate: Another related compound with different substitution patterns.

Uniqueness: Methyl 6-chloro-4-methoxypyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in targeted chemical synthesis and pharmaceutical development .

Activité Biologique

Methyl 6-chloro-4-methoxypyridine-3-carboxylate (MCM) is a chemical compound notable for its diverse biological activities and applications in medicinal chemistry. With the molecular formula C₉H₈ClNO₃, this compound features a pyridine ring with specific substitutions that enhance its reactivity and biological potential. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

MCM is characterized by:

- Chlorine atom at the 6-position

- Methoxy group at the 4-position

- Carboxylate ester functional group

These structural features contribute to its unique reactivity and interactions with biological targets.

Biological Activity

MCM has been investigated for several biological activities, particularly in the context of drug discovery. Key findings include:

The mechanisms through which MCM exerts its biological effects primarily involve interactions with specific enzymes and receptors. These interactions can lead to:

- Inhibition of Enzymatic Activity : MCM may act as an inhibitor for enzymes involved in critical metabolic pathways.

- Modulation of Receptor Activity : The compound could influence receptor signaling pathways, particularly those related to immune responses and cancer cell survival .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how MCM's structural features influence its biological activity relative to other pyridine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-chloropyridine-3-carboxylate | Chlorine at position 2 | Antimicrobial properties |

| Methyl 5-chloro-2-methoxypyridine-3-carboxylate | Chlorine at position 5 | Potential anti-inflammatory effects |

| Methyl 6-bromo-4-methoxypyridine-3-carboxylate | Bromine instead of chlorine | Anticancer activity |

| This compound | Chlorine at position 6, methoxy at 4 | Immune modulation, potential anticancer |

This table illustrates how variations in substitution patterns can lead to differing biological activities among similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of MCM and its derivatives:

- Study on PD-1/PD-L1 Inhibition : Research demonstrated that certain MCM derivatives effectively inhibit PD-1/PD-L1 interactions in vitro, suggesting their potential as therapeutic agents in cancer treatment.

- Antimicrobial Evaluation : Although direct evaluations of MCM's antimicrobial properties are sparse, related compounds have shown effective inhibition against various pathogens, indicating a promising avenue for future research .

Propriétés

IUPAC Name |

methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTSQMSTPZTUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626252 | |

| Record name | Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84332-02-5 | |

| Record name | Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.